ethyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Overview
Description
Ethyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a fluorinated quinoline derivative with potential applications in various fields of chemistry, biology, medicine, and industry. This compound features a quinoline core, a fluorine atom at the 7-position, a methyl group at the 1-position, and an ethyl ester group at the 3-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 7-fluoroquinoline as the starting material.
Functionalization: The quinoline core is functionalized through a series of reactions, including nitration, reduction, and subsequent methylation to introduce the methyl group at the 1-position.
Oxidation: The compound undergoes oxidation to form the 4-oxo-1,4-dihydroquinoline structure.
Esterification: Finally, the carboxylic acid group is converted to its ethyl ester form through esterification.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches, with each step being carefully controlled to ensure purity and yield.
Purification: Purification techniques such as recrystallization or column chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and acetic acid (CH3COOH).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles and solvents depending on the specific reaction.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the quinoline core.
Reduction Products: Reduced forms of the compound, often leading to the formation of amines or alcohols.
Substitution Products: Substituted quinolines with different functional groups at the fluorine or methyl positions.
Mechanism of Action
Target of Action
It is structurally similar to fluoroquinolones , a class of antibacterials that primarily target bacterial DNA-gyrase . This enzyme is crucial for bacterial DNA replication, making it an effective target for antibacterial drugs .
Mode of Action
Like other fluoroquinolones, this compound likely interacts with its targets by inhibiting bacterial DNA-gyrase . This inhibition disrupts the supercoiling and uncoiling of bacterial DNA, which is essential for DNA replication and transcription . As a result, the bacterial cell cannot replicate or transcribe its DNA, leading to cell death .
Biochemical Pathways
Based on its similarity to fluoroquinolones, it likely affects the dna replication pathway in bacteria by inhibiting the action of dna-gyrase . This inhibition disrupts the normal functioning of the bacteria, leading to its death .
Pharmacokinetics
Fluoroquinolones, which are structurally similar, are generally well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The molecular and cellular effects of this compound’s action are likely similar to those of fluoroquinolones. By inhibiting DNA-gyrase, the compound prevents the bacteria from replicating and transcribing its DNA . This leads to the death of the bacterial cell .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the activity and stability of similar compounds .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of antiviral, antibacterial, and anticancer agents. Industry: It is used in the manufacturing of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Ethyl 7-fluoro-1-[(4-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate: Contains an additional benzyl group.
Uniqueness: Ethyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the fluorine atom at the 7-position enhances its binding affinity and stability compared to similar compounds.
Properties
IUPAC Name |
ethyl 7-fluoro-1-methyl-4-oxoquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c1-3-18-13(17)10-7-15(2)11-6-8(14)4-5-9(11)12(10)16/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHSGWPMKVCLCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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